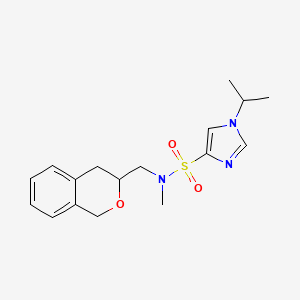

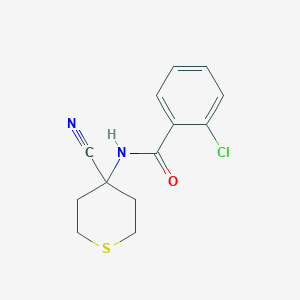

N1-(3-氯苯基)-4-(2,3-二甲氧基苯基)-6-甲基-2-硫代-3,4-二氢-1H-嘧啶-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of similar pyrimidine derivatives often involves cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. For instance, some related compounds have been synthesized by the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to a series of compounds evaluated for their antimicrobial activities (Akbari et al., 2008). Such synthetic pathways highlight the versatility of pyrimidine chemistry and its potential for generating compounds with varied biological activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of these molecules. For example, studies on related compounds have shown that the pyrimidine ring can adopt conformations that facilitate the formation of hydrogen-bonded networks, crucial for their stability and interactions (Brown & Hoskins, 1972). These structural features are vital for understanding the chemical reactivity and potential interaction mechanisms of pyrimidine derivatives.

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions that reflect their reactivity and potential utility in various applications. For instance, they can react with chloramine or aqueous permanganate, leading to products with different functional groups (Brown & Hoskins, 1972). These reactions are indicative of the chemical versatility of pyrimidine derivatives and their potential as precursors for further chemical modifications.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can significantly affect these properties, impacting their application potential. Studies on related compounds emphasize the importance of molecular structure on the physical properties and highlight the need for detailed characterization (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles or electrophiles, are central to their chemical behavior and application potential. These properties are determined by the electronic structure of the pyrimidine ring and its substituents. For example, the synthesis and reactions of derivatives of simple pyrimidinesulphonic acids demonstrate the reactivity of these compounds towards different chemical reagents (Brown & Hoskins, 1972), highlighting their versatility in chemical synthesis and potential applications in various fields.

科学研究应用

合成和生物制剂

类似于N-(3-氯苯基)-4-(2,3-二甲氧基苯基)-6-甲基-2-硫代-3,4-二氢-1H-嘧啶-5-羧酰胺的化合物的主要应用之一是合成具有生物制剂潜力的新化合物。例如,已经探索了新的1,2,3,4-四氢嘧啶-2-硫酮及其衍生物的合成以用于抗微生物活性,展示了对细菌和真菌生长的显著抑制(Akbari et al., 2008)。这个例子突显了该化合物作为前体在创造具有抗微生物特性的分子方面的潜力。

材料科学和聚合物合成

在材料科学中,嘧啶衍生物在合成具有独特性能的聚合物方面起着重要作用。例如,对新的聚酰胺和聚酰亚胺的研究已经导致了具有出色热稳定性和溶解性的材料,适用于各种工业应用(Faghihi & Mozaffari, 2008; Yang & Lin, 1995)。这些含有嘧啶基团的聚合物被探索其在极性溶剂中的溶解性和热性能,表明该化合物在创造先进材料方面的适用性。

非线性光学性质

类似于N-(3-氯苯基)-4-(2,3-二甲氧基苯基)-6-甲基-2-硫代-3,4-二氢-1H-嘧啶-5-羧酰胺的化合物的特定结构特征使它们成为非线性光学性质研究的对象。例如,已经进行了相关化合物的合成和结构评估以了解它们在非线性光学应用中的潜力,这对各种光子技术至关重要(Dhandapani et al., 2017)。这些调查突显了这类化合物在开发具有专门光学特性的材料方面的相关性。

抗肿瘤和抗菌剂

具有嘧啶基的化合物已被合成为潜在的胸苷酸甲基转移酶抑制剂,显示出作为抗肿瘤和抗菌剂的潜力(Gangjee et al., 1996)。这种应用在药物化学中具有重要意义,其中对抗癌症和细菌感染的新型有效治疗方法的探索仍在继续。

属性

IUPAC Name |

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(28)22-11)14-8-5-9-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFPUGRRLGYVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)